1-benzyl-3-(benzyloxy)-2-methyl-4(1H)-pyridinone
Description
1-Benzyl-3-(benzyloxy)-2-methyl-4(1H)-pyridinone (CAS 1221792-03-5) is a pyridinone derivative characterized by dual benzyl substitutions at the N1 and O3 positions and a methyl group at C2. Its molecular formula is C20H18INO2, with a molecular weight of 431.27 g/mol . The compound’s structure includes an iodine atom at C5, distinguishing it from simpler pyridinones. It is synthesized via benzylation and halogenation reactions, with purity exceeding 95% in commercial preparations .
Properties
IUPAC Name |
1-benzyl-2-methyl-3-phenylmethoxypyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-16-20(23-15-18-10-6-3-7-11-18)19(22)12-13-21(16)14-17-8-4-2-5-9-17/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVVEHZTXSHCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(benzyloxy)-2-methyl-4(1H)-pyridinone typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-methyl-4-pyridone.
Benzylation and Benzyloxylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(benzyloxy)-2-methyl-4(1H)-pyridinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl and benzyloxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Benzyl halides and benzyloxy halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-benzyl-3-(benzyloxy)-2-methyl-4(1H)-pyridinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(benzyloxy)-2-methyl-4(1H)-pyridinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
Pyridinone derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of closely related compounds:
Table 1: Structural and Molecular Comparison
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target compound (1221792-03-5) | C20H18INO2 | 431.27 | Iodine (C5), dual benzyl groups |
| 1-Benzyl-3-hydroxy-2-methyl-4(1H)-pyridinone (30652-22-3) | C13H13NO2 | 215.25 | Hydroxyl (O3), no benzyloxy |
| 3-(Benzyloxy)-1-(4-chlorobenzyl)-2-methyl-4(1H)-pyridinone (338965-55-2) | C20H18ClNO2 | 339.82 | 4-Chlorobenzyl (N1), Cl substituent |
| 1-Benzyl-3-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone (303144-74-3) | C20H17ClFNO2 | 357.81 | Cl/F-substituted benzyloxy (O3) |
| 3-(Benzyloxy)-2-methylpyridin-4(1H)-one (61160-18-7) | C13H13NO2 | 215.25 | No N1-benzyl group |
Key Observations :
Physicochemical Properties
Table 2: Physical Properties
| Compound (CAS) | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|
| Target compound (1221792-03-5) | N/A | N/A | N/A |
| 3-(Benzyloxy)-1-(4-chlorobenzyl)-2-methyl-4(1H)-pyridinone | 1.26 (predicted) | 509.7 (predicted) | 1.63 |
| 1-Benzyl-3-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone | 1.30 | 505.5 | 1.54 |
Key Observations :
- Boiling Points : Halogenated analogs (e.g., 303144-74-3) show elevated boiling points (~505–510°C) due to increased molecular weight and halogen-induced intermolecular forces .
- Acidity: The pKa values of ~1.5–1.6 for halogenated derivatives suggest weak basicity, aligning with pyridinone’s keto-enol tautomerism .
Biological Activity
1-benzyl-3-(benzyloxy)-2-methyl-4(1H)-pyridinone is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including relevant research findings, case studies, and comparative data.
Chemical Structure and Properties
This compound features a pyridinone core with benzyl and benzyloxy substituents. Its molecular formula is , and it has a molecular weight of approximately 255.31 g/mol. The compound has been synthesized through various methods, typically involving the formation of the pyridinone core followed by benzylation and benzyloxylation processes .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the disruption of bacterial cell membranes and inhibition of critical metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle proteins.
Case Study: Breast Cancer Cell Line MCF-7
In a study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in the population of cells in the sub-G1 phase, indicating apoptosis .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular metabolism.
- Receptor Binding : It may bind to receptors that regulate cell growth and apoptosis, leading to altered signaling pathways.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Notable Features |
|---|---|---|---|
| This compound | Moderate | High | Unique pyridinone structure |
| 3-(benzyloxy)-2-methyl-4(1H)-pyridinone | Low | Moderate | Lacks benzyl substitution |
| 5-Iodo-2-methylpyridin-4(1H)-one | High | Low | Halogen substitution enhances reactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
